![molecular formula C16H12ClN3O4S B2509227 (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 302583-90-0](/img/structure/B2509227.png)
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone
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Overview
Description
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H12ClN3O4S and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have synthesized derivatives of this scaffold and evaluated their activity against cancer cell lines. For instance, 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine analogs exhibited good antibacterial activity against Staphylococcus aureus . Further investigations into its mechanism of action and potential as a targeted therapy are warranted.
Antimicrobial Activity
The compound and its derivatives have demonstrated antimicrobial properties. Notably, derivatives with pyrrolidinyl and diethylaminomethyl substituents at the N-2 position exhibited potent activity against Bacillus subtilis . These findings highlight its potential as an antimicrobial agent.
Antitubercular Activity
Preliminary studies have indicated that certain derivatives exhibit antitubercular activity. For example, N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio) acetamide and 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)-N-propylacetamide showed potent activity against Leishmania promastigotes . Further optimization and mechanistic studies are essential for drug development.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure, which is a part of this compound, are known to exhibit multidirectional biological activity . They have been shown to have significant antibacterial activity .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown significant activity against various bacterial strains .
Action Environment
It is known that strong selection pressure exerted on bacteria by antibiotics can lead to considerable environmental pollution .
properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-9-15(25-12-5-3-11(17)4-6-12)10(2)19(18-9)16(21)13-7-8-14(24-13)20(22)23/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFUJWINPEZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone |
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